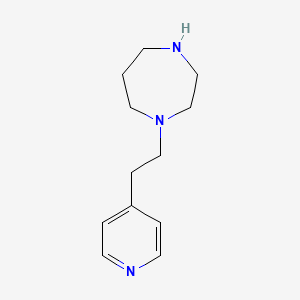

1-(2-Pyridin-4-ylethyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Pyridin-4-ylethyl)-1,4-diazepane” is a compound that contains a pyridine nucleus . Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

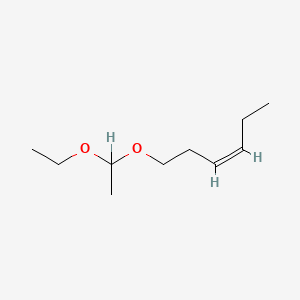

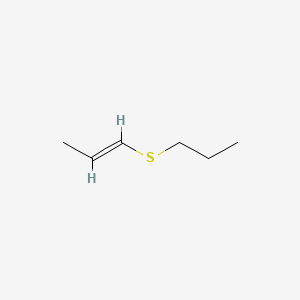

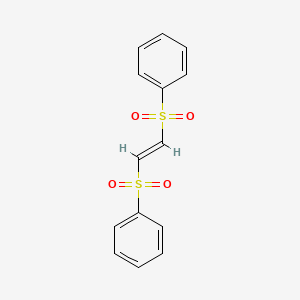

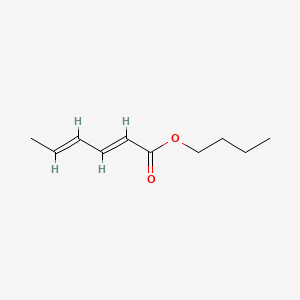

The synthesis of pyridine compounds has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Pyridine compounds have been synthesized through various reactions . For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the pyrimidine moiety, which is structurally related to 1-(2-Pyridin-4-ylethyl)-1,4-diazepane, has shown promise in the design of drugs targeting fibrotic diseases. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

This compound serves as a building block in the synthesis of novel heterocyclic compounds with potential biological activities. It’s used in the construction of compound libraries that are essential for drug discovery and development, particularly in identifying new therapeutic agents with diverse pharmacological activities .

Pharmacological Research

Derivatives of 1-(2-Pyridin-4-ylethyl)-1,4-diazepane are known to exhibit a wide range of pharmacological activities. This includes antimicrobial, antiviral, antitumor, and antifibrotic properties. The compound’s versatility makes it a valuable asset in pharmacological research for developing new medications .

Chemical Biology

In chemical biology, this compound is utilized for studying the interaction between small molecules and biological systems. It helps in understanding the underlying mechanisms of diseases and aids in the identification of potential drug targets .

Electrochemical Surface-Enhanced Raman Scattering (SERS)

The compound has applications in electrochemical SERS, where it’s used to enhance the Raman scattering signal of molecules adsorbed on nanostructured surfaces. This is particularly useful in the study of molecular structures and their electronic properties .

Material Science

1-(2-Pyridin-4-ylethyl)-1,4-diazepane can be employed in material science for the development of organic electronic materials. Its structural properties may contribute to the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .

Catalysis

The compound’s structural framework is used in catalysis research. It can act as a ligand for metal catalysts, influencing the reactivity and selectivity of chemical reactions. This is crucial for developing more efficient and environmentally friendly synthetic processes .

Molecular Electronics

In the field of molecular electronics, derivatives of this compound are explored for their potential use in creating molecular switches, wires, and other components of electronic circuits at the molecular level .

Zukünftige Richtungen

The future directions in the research of pyridine compounds include finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic . The development of a robust method allowing the selective introduction of multiple functional groups to pyridine is also a priority .

Eigenschaften

IUPAC Name |

1-(2-pyridin-4-ylethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-5-13-8-11-15(9-1)10-4-12-2-6-14-7-3-12/h2-3,6-7,13H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIHGLXGQQWYEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429001 |

Source

|

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridin-4-ylethyl)-1,4-diazepane | |

CAS RN |

887833-52-5 |

Source

|

| Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)